molecular formula C11H12FNO2 B11803100 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid

4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B11803100
M. Wt: 209.22 g/mol
InChI Key: TVIAPIDLKFACFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid is a chemical compound with the CAS Registry Number 1273601-95-8 . It has a molecular formula of C11H12FNO2 and a molecular weight of 209.22 g/mol . Its structure consists of a benzoic acid core substituted with a fluorine atom at the 4-position and a pyrrolidin-2-yl group at the 2-position . This compound is a member of the fluorinated benzoic acid class and is closely related to other research compounds such as Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride, which is an ester derivative of this acid . The presence of both a hydrogen bond donor/acceptor carboxylic acid group and a basic secondary amine within the pyrrolidine ring makes this molecule a valuable scaffold in medicinal chemistry research. It is particularly useful for the synthesis of more complex molecules and for studying structure-activity relationships (SAR). The primary application of this compound is strictly for research and development purposes. It serves as a key building block (synthon) in organic synthesis and is investigated for its potential in various pharmaceutical and chemical research applications. Researchers utilize this compound to create novel molecular entities, often exploring its incorporation into larger, more complex structures with potential biological activity. Safety and Handling: This product is intended for research purposes only and is not approved for human, therapeutic, or veterinary use . Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

4-fluoro-2-pyrrolidin-2-ylbenzoic acid

InChI

InChI=1S/C11H12FNO2/c12-7-3-4-8(11(14)15)9(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)

InChI Key

TVIAPIDLKFACFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)C(=O)O

Origin of Product

United States

Significance of Fluorine Substitution in Contemporary Medicinal Chemistry Scaffolds

The strategic incorporation of fluorine into drug candidates has become a widespread and highly effective strategy in modern medicinal chemistry. acs.orgnih.gov The unique properties of the fluorine atom, being small and highly electronegative, can profoundly influence a molecule's physicochemical and pharmacological characteristics. chemxyne.comtandfonline.com

One of the primary benefits of fluorine substitution is the enhancement of metabolic stability. acs.orgnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, such as the cytochrome P450 family. numberanalytics.com This can lead to a longer duration of action and a more predictable pharmacokinetic profile. numberanalytics.com

Furthermore, the introduction of fluorine can significantly impact a molecule's binding affinity to its target protein. nih.govchemxyne.com The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the protein's active site. acs.org Additionally, fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimal binding.

The substitution of hydrogen with fluorine can also modify a compound's physical properties, such as lipophilicity, which in turn affects membrane permeability and bioavailability. chemxyne.com Depending on its position, a fluorine atom can either increase or decrease lipophilicity, providing medicinal chemists with a tool to fine-tune this critical parameter.

Property Enhanced by Fluorine SubstitutionImpact on Drug Candidate
Metabolic Stability Increased resistance to enzymatic degradation, leading to a longer half-life. numberanalytics.com
Binding Affinity Enhanced interaction with the target protein through favorable electrostatic interactions. chemxyne.com
Physicochemical Properties Modulation of lipophilicity, acidity, and basicity to improve absorption and distribution. acs.org

Importance of Pyrrolidine Moieties in Biologically Active Molecules

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds and approved drugs. nbinno.comnih.gov Its prevalence stems from a combination of desirable structural and physicochemical properties.

The three-dimensional, non-planar structure of the pyrrolidine ring allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems. nih.govresearchgate.net This sp³-rich character is increasingly recognized as a key feature for achieving high target selectivity and potency. The defined stereochemistry of substituted pyrrolidines also plays a critical role in their biological activity, as different stereoisomers can exhibit vastly different interactions with chiral biological targets like proteins. nih.govresearchgate.net

The pyrrolidine scaffold is also a common feature in natural products, many of which have served as inspiration for the development of new drugs. frontiersin.orgnih.gov This natural precedent further underscores the biological relevance of this particular heterocyclic system.

Therapeutic AreaExample of Pyrrolidine-Containing Drug Class
Central Nervous System Anticonvulsants, nootropics frontiersin.org
Infectious Diseases Antiviral, antibacterial agents nbinno.comfrontiersin.org
Oncology Chemotherapeutic agents frontiersin.org
Cardiovascular ACE inhibitors mdpi.com

Rationale for Academic Investigation of 4 Fluoro 2 Pyrrolidin 2 Yl Benzoic Acid

The academic investigation of "4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid" is predicated on the synergistic potential of its constituent fragments: a fluorinated benzoic acid and a pyrrolidine (B122466) ring. While specific research on this exact molecule is not extensively documented in publicly available literature, a strong rationale for its study can be constructed based on the well-established principles of medicinal chemistry and the known activities of related compounds.

The pyrrolidine ring, attached at the 2-position of the benzoic acid, introduces a key structural and potentially stereochemical element. The specific linkage to the second carbon of the pyrrolidine ring (pyrrolidin-2-yl) is noteworthy, as it is the same substitution pattern found in the amino acid proline. This suggests that the molecule could potentially interact with biological systems that recognize proline or proline-containing peptides.

Overview of Research Landscape for Pyrrolidine and Fluorobenzoic Acid Containing Structures

Strategies for Assembling the Core Structure

The fundamental challenge in synthesizing 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid lies in the effective formation of the carbon-carbon bond between the fluorinated benzene (B151609) ring and the pyrrolidine ring at the sterically hindered ortho position to the carboxylic acid group.

Coupling Reactions Utilizing Substituted Benzoic Acids and Pyrrolidine Derivatives

One theoretical approach involves the cross-coupling of a suitable 4-fluorobenzoic acid derivative with a pyrrolidine-based organometallic or halide reagent. For instance, a protected 2-halopyrrolidine could potentially be coupled with a 2-boronic acid-4-fluorobenzoic acid derivative (or a related organometallic species) under palladium catalysis. While specific examples for this exact transformation are not extensively documented, the principles of Suzuki-Miyaura or similar cross-coupling reactions provide a foundational strategy. The success of such a reaction would be highly dependent on the choice of protecting groups for both the pyrrolidine nitrogen and the carboxylic acid to prevent side reactions and ensure compatibility with the catalytic system.

Functionalization of Pre-existing Benzoic Acid Precursors

An alternative strategy focuses on introducing the pyrrolidine ring onto a pre-functionalized 4-fluorobenzoic acid scaffold. This could involve a nucleophilic substitution reaction where a suitable nucleophile at the 2-position of the benzoic acid derivative is displaced by a pyrrolidine enolate or an equivalent nucleophilic species. However, creating a suitable electrophilic center at the ortho position of 4-fluorobenzoic acid can be challenging due to the directing effects of the existing substituents.

Another potential route within this strategy is the α-arylation of a protected proline derivative with a suitable 4-fluoroaryl halide. For example, the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been demonstrated for the synthesis of 2-aryl pyrrolidines. acs.org This method involves the deprotonation of N-Boc pyrrolidine using a strong base in the presence of a chiral ligand, followed by transmetalation and a Negishi-type coupling with an aryl bromide. acs.org Applying this to a 2-bromo-4-fluorobenzoic acid derivative would be a plausible, though technically demanding, approach.

Reactant 1Reactant 2Catalyst/ReagentProductKey Feature
N-Boc pyrrolidine2-Bromo-4-fluorobenzoic acid derivatives-BuLi/(-)-sparteine, ZnCl2, Pd(OAc)2/t-Bu3P-HBF4N-Boc-2-(4-fluoro-2-carboxyphenyl)pyrrolidineEnantioselective C-H activation and arylation

Functionalization of Pre-existing Pyrrolidine Ring Systems

Conversely, the synthesis can commence from a pre-formed pyrrolidine ring, with subsequent elaboration to introduce the 4-fluorobenzoic acid moiety. A plausible method involves the generation of a 2-lithiated N-protected pyrrolidine, which can then react with a suitable electrophilic 4-fluorobenzoyl derivative, such as 4-fluorobenzonitrile, followed by hydrolysis of the nitrile to the carboxylic acid. The stereochemical outcome of such a reaction would need to be carefully controlled.

Biocatalytic approaches have also emerged for the synthesis of chiral 2-substituted pyrrolidines. The use of imine reductases (IREDs) has shown promise in the stereocomplementary reduction of 2-aryl-substituted pyrrolines to yield either the (R) or (S) enantiomer of the corresponding pyrrolidine with high enantiomeric excess. nih.gov This enzymatic approach could be adapted to produce a 2-(4-fluorophenyl)pyrrolidine (B1308182) intermediate, which would then require carboxylation at the 2-position of the benzene ring.

Starting MaterialEnzymeProductEnantiomeric Excess
2-(4-fluorophenyl)-Δ1-pyrroline(R)-selective IRED(R)-2-(4-fluorophenyl)pyrrolidine>99% ee
2-(4-fluorophenyl)-Δ1-pyrroline(S)-selective IRED(S)-2-(4-fluorophenyl)pyrrolidine>99% ee

Multi-component Reactions in Target Synthesis

Multi-component reactions (MCRs) offer an efficient strategy for the construction of complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the development of novel MCRs could provide a convergent and atom-economical route. Such a reaction might involve the combination of a 4-fluoro-substituted aromatic component, an amine, and a four-carbon unit that can form the pyrrolidine ring.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to obtain enantiopure this compound is of significant importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed.

A well-established strategy for the asymmetric synthesis of 2-substituted pyrrolidines involves the use of chiral auxiliaries derived from amino acids, such as (S)-phenylglycinol. nih.gov For instance, a chiral imine can be formed from the reaction of (S)-phenylglycinol and a suitable aldehyde. Subsequent reaction with a Grignard reagent, followed by cyclization and removal of the chiral auxiliary, can lead to the formation of an enantiomerically enriched 2-substituted pyrrolidine. This approach could be adapted by using a Grignard reagent derived from a protected 4-fluorobenzyl halide.

Another approach involves the diastereoselective alkylation of pyroglutamic acid derivatives. nih.gov Pyroglutamic acid, a derivative of glutamic acid, provides a chiral scaffold. By attaching a chiral auxiliary to the nitrogen atom, the stereochemical course of the alkylation at the C5 position can be controlled. Subsequent functional group manipulations, including the introduction of the 4-fluorophenyl group and conversion of the lactam to the pyrrolidine, could yield the target compound in a stereodefined manner.

The choice of the specific chiral auxiliary is crucial and can significantly influence the diastereoselectivity of the key stereocenter-forming step. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's sultams. wikipedia.org

Chiral AuxiliaryKey ReactionStereochemical Control
(S)-PhenylglycinolDiastereoselective Grignard addition to an imineFacial bias created by the auxiliary
Evans OxazolidinoneDiastereoselective alkylation of an N-acyl derivativeSteric hindrance directing the approach of the electrophile

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral compounds, including the formation of substituted pyrrolidine rings. unibo.it This approach introduces chirality during the key ring-forming step, guiding the reaction to favor the formation of one enantiomer over the other. Organocatalysis, in particular, has emerged as a robust tool for constructing chiral pyrrolidines. nih.gov

Key methodologies include:

Intramolecular Michael Addition: One common approach is the intramolecular aza-Michael reaction. nih.gov In this method, a precursor molecule containing both a nucleophilic amine and an electrophilic Michael acceptor cyclizes to form the pyrrolidine ring. The stereochemical outcome is controlled by a chiral catalyst, such as a phosphoric acid derivative like (S)-TRIP. nih.gov This catalyst can activate the substrate through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack to form one enantiomer preferentially. unibo.it

[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered pyrrolidine ring. osaka-u.ac.jp Chiral catalysts, often derived from natural products like quinine, can be used to control the stereoselectivity of these cycloadditions, yielding pyrrolidines with high enantiomeric excess.

Proline-Derived Catalysts: Given that the pyrrolidine ring is the core structure of the amino acid proline, proline and its derivatives are frequently used as organocatalysts. nih.gov These catalysts can activate substrates through the formation of transient enamines or iminium ions, facilitating a variety of asymmetric transformations that lead to chiral pyrrolidine products. unibo.it

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield.

Resolution Techniques for Enantiomer Separation

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound, resolution techniques are required to separate them.

Classical Resolution: This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the target compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This method is highly effective for both analysis of enantiomeric purity and for isolating pure enantiomers. ekb.eg

The following table illustrates typical parameters that might be used in a chiral HPLC method for enantiomer separation.

ParameterConditionPurpose
Column Chiral Stationary Phase (e.g., polysaccharide-based)Provides the chiral environment for separation.
Mobile Phase Hexane/Isopropanol/Trifluoroacetic AcidElutes the compounds from the column. The ratio is optimized for best separation.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at 254 nmDetects the compounds as they exit the column.
Temperature 25 °CEnsures reproducible results.

Optimization of Synthetic Routes

Optimizing a synthetic route is essential for making a process more efficient, cost-effective, and scalable. This involves systematically varying reaction parameters to maximize product yield and purity.

Reaction Condition Screening and Yield Enhancement

The goal of reaction condition screening is to identify the optimal set of parameters for a given chemical transformation. Key variables that are typically screened include:

Catalyst: Different catalysts can have a profound impact on reaction rate, yield, and selectivity.

Solvent: The polarity and properties of the solvent can influence reactant solubility and transition state stabilization.

Temperature: Reaction rates are highly sensitive to temperature, but side reactions can also increase at higher temperatures.

Reactant Concentration: Adjusting the concentration can influence the reaction kinetics and equilibrium position.

The data below represents a hypothetical screening process for an asymmetric cyclization to form a pyrrolidine ring, demonstrating how different conditions can affect the outcome.

EntryCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1Catalyst AToluene256580
2Catalyst BToluene257291
3Catalyst BDichloromethane256885
4Catalyst BToluene07095
5Catalyst BToluene408588

Based on this screening, Catalyst B at 0 °C provides the best balance of high yield and excellent enantiomeric excess.

Purity Control and Chromatographic Techniques

Ensuring the purity of this compound is critical, especially if it is intended as a pharmaceutical intermediate. Impurities can arise from starting materials, side reactions, or subsequent degradation. ekb.eg

Column Chromatography: On a laboratory or production scale, column chromatography is the primary method for purification. The crude product is loaded onto a stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) is passed through the column. Components of the mixture separate based on their differential adsorption to the silica, allowing for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical technique for assessing the purity of the final product. ekb.eg A reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from non-polar and polar impurities. By comparing the peak area of the main product to the total area of all peaks, a quantitative measure of purity can be obtained. ekb.eg

Advanced Synthetic Techniques and Methodologies

Modern synthetic chemistry is increasingly adopting advanced technologies like microwave-assisted synthesis and flow chemistry to improve reaction efficiency, safety, and scalability. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes. rasayanjournal.co.in This is due to efficient and uniform heating of the reaction mixture, which can lead to higher yields and cleaner reaction profiles with fewer side products. ijprdjournal.comnih.gov This technique is particularly advantageous for reaction optimization, as multiple experiments can be conducted in a short period.

The table below provides a comparison between conventional heating and microwave-assisted synthesis for a hypothetical N-alkylation reaction. nih.gov

Heating MethodReaction TimeYield (%)
Conventional (Oil Bath)12 hours75
Microwave-Assisted10 minutes92

Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor (such as a tube or microreactor), where they mix and react. nih.gov This methodology offers significant advantages over traditional batch processing, including:

Enhanced Safety: Small reaction volumes and superior heat transfer minimize the risks associated with highly exothermic or hazardous reactions. nih.gov

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and higher yields. illinois.edu

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. researchgate.net

Flow chemistry is well-suited for multi-step syntheses, where the output of one reactor can be directly fed into the next, creating a streamlined and automated process. researchgate.netresearchgate.net

Chemical Transformations and Derivative Synthesis of this compound

The synthetic versatility of this compound stems from its two key functional groups: a carboxylic acid on the aromatic ring and a secondary amine within the pyrrolidine ring. These sites allow for a wide range of chemical modifications, enabling the creation of diverse derivatives. The reactivity at each site can be selectively targeted to produce esters, amides, alcohols, and various N-substituted compounds.

Structure Activity Relationship Sar Analysis and Rational Design of 4 Fluoro 2 Pyrrolidin 2 Yl Benzoic Acid Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of compounds based on the 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid scaffold is determined by the interplay of its three main components: the pyrrolidine (B122466) ring, the fluorinated benzene (B151609) ring, and the carboxylic acid moiety.

The Pyrrolidine Ring: This five-membered saturated heterocycle is a versatile scaffold in medicinal chemistry. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. nih.govresearchgate.net The sp3-hybridized carbons of the pyrrolidine ring provide a framework to explore chemical space in three dimensions, a key advantage over flat aromatic systems. nih.gov The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by substituents. nih.gov

The Fluorinated Phenyl Moiety: The introduction of a fluorine atom onto the phenyl ring significantly impacts the molecule's physicochemical properties. cymitquimica.com Fluorine is a small, highly electronegative atom that can alter a compound's lipophilicity, metabolic stability, and binding interactions. cymitquimica.comnih.gov Specifically, a fluorine at the para-position of the benzoic acid can influence the acidity of the carboxylic group through its electron-withdrawing inductive effect. hu.edu.jo This can be crucial for optimizing target binding and pharmacokinetic profiles.

Influence of Pyrrolidine Ring Modifications on Biological Activity (e.g., N-substitution, ring conformation)

Modifications to the pyrrolidine ring can profoundly affect biological activity by altering the compound's conformation, steric profile, and polarity.

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification. In related local anesthetic analogues, increasing the length of N-alkyl substituents (e.g., from methyl to n-butyl or n-hexyl) on a pyrrolidone ring significantly prolonged the duration of surface anesthesia, demonstrating that modification at this position can directly impact potency and pharmacodynamics. rsc.org For this compound, the secondary amine is unsubstituted, presenting an opportunity for derivatization. Introducing small alkyl groups, benzyl (B1604629) groups, or other functionalities could explore new binding interactions, alter solubility, or block metabolic pathways. For example, in a series of 2-substituted pyrrolidine alkaloid analogues, N-benzylation was a key feature of the synthesized compounds. researchgate.net

Ring Conformation: The pyrrolidine ring is not planar and exists in envelope or twisted conformations. nih.gov The specific "puckering" of the ring can be influenced by its substituents, which in turn affects the spatial orientation of those substituents. nih.gov For instance, studies on 4-fluoroproline, a related structure, show that the stereochemistry of fluorine substitution at the 4-position strongly biases the ring pucker towards either an exo or endo conformation. nih.gov While the target molecule has fluorine on the phenyl ring, substitution directly on the pyrrolidine ring is a common strategy to lock it into a more biologically active conformation. A cis-4-CF3 substituent, for example, was shown to favor a pseudo-axial conformation of a group at the 2-position, which was critical for GRP40 receptor agonism. nih.gov

The table below summarizes the effects of pyrrolidine ring modifications on the activity of various analogue series.

ModificationAnalogue SeriesObserved Effect on Biological ActivityReference(s)
N-Substitution Pyrrolidone-based local anestheticsIncreased N-alkyl chain length (C4-C6) prolonged anesthetic duration. rsc.org
Ring Substitution GRP40 AgonistsA cis-4-CF₃ group induced a pseudo-axial conformation at C2, which was key for agonistic activity. nih.gov
Ring Substitution DPP-IV InhibitorsIntroduction of fluorine at the 4-position of a 2-cyanopyrrolidine scaffold enhanced inhibitory effect. nih.gov

Impact of Fluorine Position and Substitution Patterns on Activity and Selectivity

The strategic placement of fluorine atoms is a powerful tool in medicinal chemistry to fine-tune a molecule's properties. nih.gov

Influence of the 4-Fluoro Position: In the context of this compound, the fluorine atom is para to the carboxylic acid and ortho to the carbon-carbon bond linking the phenyl and pyrrolidine rings. This position has several implications:

Acidity Modulation: As an electron-withdrawing group, the fluorine atom increases the acidity (lowers the pKa) of the benzoic acid moiety. hu.edu.jo This can strengthen ionic interactions with the biological target.

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism. A C-F bond is stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes. cymitquimica.comnih.gov However, the effect can be complex and context-dependent. nih.gov

Alternative Substitution Patterns: SAR studies on other fluorinated aromatic compounds demonstrate the importance of the fluorine's location. In one study on proteasome inhibitors, an analogue with a fluorine atom ortho to the bicyclic substituent was found to be optimal for activity. dundee.ac.uk Moving the fluorine atom on the benzoic acid ring of the target compound to the ortho or meta positions, or introducing additional fluorine atoms, would likely have a significant impact on activity and selectivity by altering the electronic properties and binding interactions of the entire molecule. nih.gov

The following table presents findings on fluorine substitution from related compound classes.

Fluorine Position/PatternCompound SeriesImpact on Activity/PropertiesReference(s)
4-Fluoro2-cyanopyrrolidine derivativesEnhanced DPP-IV inhibitory activity. nih.gov
4-FluoroPhenyl ring of proteasome inhibitorsBoosted biological activity. dundee.ac.uk
Various2-(thiofluoroalkyl)pyridinesIncreasing fluorination generally increased lipophilicity (logD 7.4). nih.gov

Role of the Benzoic Acid Moiety in Target Interaction and Pharmacophore Development

The benzoic acid moiety is often a critical pharmacophoric element responsible for anchoring a ligand to its target protein.

Target Interaction: The carboxylic acid group is a versatile functional group for molecular recognition. rsc.org It can participate in multiple non-covalent interactions:

Ionic Bonding: In a physiological environment (pH ~7.4), the carboxylic acid will be predominantly deprotonated to form a carboxylate anion. This anion can form a strong, directional ionic bond with positively charged amino acid residues like arginine, lysine, or histidine. hu.edu.jo

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. hu.edu.jo

Pharmacophore Development: In the development of VLA-4 antagonists, a series of benzoic acid derivatives were synthesized where this moiety was essential for activity. nih.gov The carboxylic acid group is often considered an "anchor" fragment in a pharmacophore model. Modifications that alter its position or replace it can lead to a complete loss of activity. Common bioisosteric replacements for a carboxylic acid include tetrazoles, acylsulfonamides, or hydroxamic acids, which can mimic its acidic and hydrogen-bonding properties while potentially improving pharmacokinetic characteristics like cell permeability or metabolic stability.

Stereochemical Influences on Biological Activity

Biological systems are inherently chiral, and thus the stereochemistry of a drug molecule can have a dramatic effect on its pharmacological activity. nih.govresearchgate.net For this compound, the chiral center is at the C2 position of the pyrrolidine ring, the point of attachment to the phenyl ring.

Enantioselectivity: The (R) and (S) enantiomers of this compound will position the fluorobenzyl moiety in different three-dimensional orientations relative to the pyrrolidine ring. This will lead to distinct binding modes within a chiral protein pocket. It is common for one enantiomer to be significantly more active than the other, or for the two enantiomers to have entirely different biological activities. researchgate.net

Diastereoselectivity in Analogues: In SAR studies of more complex pyrrolidine analogues, the relative stereochemistry between multiple substituents is crucial. For a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov Similarly, in the development of glutamate (B1630785) receptor antagonists, maintaining a specific trans relationship between substituents at the C2 and C3 positions of the pyrrolidine ring was essential. nih.gov These examples highlight that both the absolute (R/S) and relative (cis/trans) stereochemistry of substituents on the pyrrolidine scaffold are critical determinants of biological function.

Stereochemical FeatureAnalogue SeriesFindingReference(s)
cis vs trans IsomersPPARα/γ AgonistsThe cis-configuration of C3/C4 substituents was preferred over the trans orientation. nih.gov
cis vs trans IsomersGlutamate Receptor AntagonistsA specific 2,3-trans stereochemistry was required for desired activity. nih.gov
Absolute StereochemistryGeneral Pyrrolidine ScaffoldsDifferent stereoisomers can lead to different biological profiles due to distinct binding modes. nih.govresearchgate.net

SAR Studies for Lead Optimization and Scaffold Hopping

Once an initial lead compound like this compound is identified, SAR data guides its optimization into a clinical candidate. danaher.comresearchgate.netijddd.com

Lead Optimization: Based on the principles discussed, a lead optimization campaign for this scaffold would systematically explore modifications to each part of the molecule. nih.gov

Pyrrolidine Ring: Synthesize and test small N-alkyl or N-acyl derivatives to probe for additional binding interactions. Introduce substituents (e.g., hydroxyl, methyl, or fluorine) at the C3, C4, or C5 positions with defined stereochemistry to restrict ring conformation and enhance potency. nih.gov

Phenyl Ring: Synthesize analogues with the fluorine atom at the C3, C5, or C6 positions to evaluate the optimal substitution pattern. Explore the replacement of fluorine with other small halogen (Cl) or electron-withdrawing (CN) groups.

Benzoic Acid: Convert the carboxylic acid to methyl or ethyl esters to create prodrugs with potentially improved oral bioavailability. nih.gov Replace the carboxylic acid with known bioisosteres (e.g., tetrazole) to modulate physicochemical properties.

Scaffold Hopping: Scaffold hopping is a strategy used to identify structurally novel compounds that retain the key pharmacophoric features of the original lead but have a different core structure. nih.govbhsai.org This is often done to improve properties like solubility or patentability. dundee.ac.uknamiki-s.co.jp For this compound, potential scaffold hops could include:

Ring Opening: The pyrrolidine ring could be opened to an acyclic amino acid derivative.

Heterocycle Replacement: The pyrrolidine could be replaced with other five- or six-membered heterocycles like piperidine, tetrahydrofuran, or thiazolidine.

Core Structure Modification: The 2-substituted benzoic acid core could be replaced by a different aromatic system, such as a pyridine (B92270) carboxylic acid or an indole (B1671886) carboxylic acid, while retaining the key substituent vectors. nih.gov

These strategies, guided by a thorough understanding of the SAR, are essential for transforming a promising lead compound into a viable drug candidate.

Advanced Computational Studies and in Silico Drug Discovery Approaches for 4 Fluoro 2 Pyrrolidin 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for predicting geometry, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com It provides a balance between accuracy and computational cost, making it a popular choice for calculating a wide range of molecular properties. nih.govmdpi.com For a molecule like 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key electronic and reactivity descriptors. nih.gov

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A larger energy gap suggests higher stability and lower chemical reactivity, whereas a smaller gap implies the molecule is more reactive. rsc.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters help predict how the molecule will behave in a chemical reaction. rsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

Table 1. Representative DFT-Calculated Quantum Chemical Descriptors. (Note: These values are illustrative for a benzoic acid derivative and not specific to this compound).
ParameterSymbolValue (eV)Significance
HOMO EnergyEHOMO-6.303Electron-donating ability
LUMO EnergyELUMO-2.243Electron-accepting ability
Energy GapΔE4.060Chemical reactivity and stability
Electronegativityχ4.273Ability to attract electrons
Chemical Hardnessη2.030Resistance to change in electron configuration

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgbohrium.comacs.org By partitioning the crystal electron density, it defines a unique surface for a molecule, allowing for the detailed study of how it interacts with its neighbors. mdpi.com

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, and 2D "fingerprint plots" that summarize all intermolecular contacts. mdpi.comnih.gov

Key Insights from Hirshfeld Surface Analysis:

Identification of Dominant Interactions: The analysis can identify and quantify the contribution of different types of interactions, such as hydrogen bonds (e.g., O–H···O, N–H···O), van der Waals forces, and π-π stacking. bohrium.comnih.gov For this compound, this would reveal the roles of the carboxylic acid, fluorine atom, and pyrrolidine (B122466) ring in the crystal packing.

Quantitative Analysis: The 2D fingerprint plots provide a percentage contribution for each type of intermolecular contact (e.g., H···H, O···H, C···H, F···H), offering a quantitative breakdown of the forces governing the crystal structure. scirp.orgnih.gov Studies on related compounds containing pyrrolidine and fluorobenzene (B45895) moieties show that H···H, C···H/H···C, and F···H contacts are often significant. iucr.orgresearchgate.net

Visualization of Contacts: The dnorm surface uses a red-white-blue color scheme where intense red spots indicate close intermolecular contacts, such as strong hydrogen bonds. mdpi.com

Table 2. Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. (Note: Data is illustrative, based on analyses of compounds with similar functional groups). nih.gov
Interaction TypePercentage Contribution (%)
H···H45.5
C···H / H···C18.2
O···H / H···O15.8
F···H / H···F9.7
Other10.8

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). annualreviews.orgnih.gov It is a cornerstone of structure-based drug design. nih.gov

Docking algorithms explore various possible conformations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. nih.govnih.gov This process predicts the most likely binding mode and provides a numerical score, often expressed in kcal/mol, that correlates with binding strength. nih.gov

For this compound, docking studies would involve:

Preparation: Obtaining the 3D structure of the target protein and the ligand.

Docking: Using software like AutoDock or Glide to place the ligand into the defined binding site of the protein. oup.com

Analysis: Examining the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. nih.govmdpi.com

Table 3. Representative Molecular Docking Results for a Benzoic Acid Derivative against a Target Protein. (Note: Data is hypothetical and for illustrative purposes). nih.gov
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Example Kinase A-8.5Asp145Hydrogen Bond (with COOH)
Lys67Hydrogen Bond (with Fluorine)
Leu120, Val75Hydrophobic Interaction (with Benzene (B151609) Ring)

Receptor-based virtual screening uses molecular docking to rapidly screen large libraries of compounds against a specific protein target. oup.com The goal is to identify a smaller subset of promising "hit" compounds that are predicted to bind strongly and can be prioritized for experimental testing. nih.gov If this compound were a starting point, virtual screening could be used to find other molecules with potentially improved activity by screening databases like ZINC or DrugBank for structurally similar or diverse compounds that fit well into the same target binding site. oup.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational changes of the complex in a simulated physiological environment. nih.govnih.gov

For a predicted complex of this compound and a target protein, an MD simulation would:

Setup: Place the docked complex in a simulation box filled with water molecules and ions to mimic cellular conditions. acs.orgrsc.org

Simulation: Run the simulation for a duration typically ranging from nanoseconds to microseconds. acs.org

Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable, low-fluctuation RMSD suggests the complex is stable. researchgate.netrsc.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. researchgate.net

Interaction Analysis: Tracks the persistence of key interactions (like hydrogen bonds) identified in docking over the course of the simulation. acs.orgnih.gov

MD simulations are crucial for validating docking results and understanding the dynamic behavior that governs molecular recognition and binding stability. nih.govnih.gov

Analysis of Conformational Stability and Flexibility

The three-dimensional structure of a molecule is intrinsically linked to its biological function. The conformational flexibility of this compound, dictated by the rotational freedom around its single bonds and the puckering of the pyrrolidine ring, determines how it can adapt its shape to fit into a biological target's binding site.

Computational analysis of this compound's conformational space is critical. The presence of the fluorine atom on the benzoic acid ring and the stereocenter in the pyrrolidine ring introduces specific stereoelectronic effects that significantly influence its preferred conformations. Fluorine, being highly electronegative, can alter the geometry and electronic distribution of the pyrrolidine ring. nih.govresearchgate.net Studies on similar fluorinated pyrrolidines have shown that the fluorine substituent can induce a conformational bias, favoring either a Cγ-endo or Cγ-exo pucker of the five-membered ring. researchgate.netnih.gov This "pucker preference" is crucial as it pre-organizes the molecule into a specific shape, which can enhance binding affinity to a target protein by reducing the entropic penalty of binding.

Table 1: Key Factors Influencing the Conformational Profile of this compound

Molecular FeatureComputational MethodPredicted Influence
Pyrrolidine Ring Pucker Quantum Mechanics (QM), NMR Spectroscopy analysisThe fluorine atom's stereoelectronic effects are expected to favor a specific pucker (endo vs. exo), restricting the ring's flexibility. nih.gov
Rotation at C-C bond (Ring-Ring) Potential Energy Surface (PES) ScanningSteric hindrance between the two rings will define a limited set of low-energy rotational conformers.
Carboxylic Acid Group Orientation Density Functional Theory (DFT)Intramolecular hydrogen bonding possibilities and electronic effects from the fluorine atom will determine the orientation of the -COOH group. researchgate.net

Elucidation of Dynamic Ligand-Target Interactions

While static pictures of binding are useful, the reality of molecular interactions is dynamic. Molecular Dynamics (MD) simulations provide a computational microscope to observe the behavior of the ligand-target complex over time, offering a detailed view of the binding process and the stability of the interaction. rsc.org

An MD simulation for this compound would involve placing the molecule in the binding site of a target protein, solvating the system with water molecules, and simulating their movements over nanoseconds or even microseconds. nih.govnih.gov This process reveals crucial information about the stability of the binding pose, the specific amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. mdpi.com

Analysis of the MD trajectory would include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the ligand in the binding pocket and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.net Furthermore, detailed analysis can pinpoint the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding affinity. nih.gov This dynamic picture is essential for understanding the mechanism of action and for designing modifications to improve potency and selectivity.

Table 2: Typical Workflow for Molecular Dynamics (MD) Simulation

StepDescriptionKey Output/Analysis
1. System Preparation The 3D structure of the target protein is obtained (e.g., from PDB or homology modeling). The ligand is docked into the active site.A complete starting model of the protein-ligand complex. mdpi.com
2. Solvation & Ionization The complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.A solvated, charge-neutral system ready for simulation.
3. Energy Minimization The system's energy is minimized to remove any steric clashes or unfavorable geometries.A relaxed, low-energy starting structure.
4. Equilibration The system is gradually heated and pressurized to the desired simulation temperature and pressure.A stable system where temperature, pressure, and density have converged.
5. Production MD The simulation is run for an extended period (nanoseconds to microseconds) to sample conformational space. nih.govA trajectory file containing the coordinates of all atoms over time.
6. Trajectory Analysis The trajectory is analyzed to study stability, flexibility, and interactions.RMSD, RMSF, hydrogen bond analysis, interaction energy calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chitkara.edu.in For this compound, a QSAR study would involve designing and synthesizing a library of analogs with variations at different positions of the molecule.

The first step in QSAR is to calculate a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). nih.gov Once the descriptors and biological activities (e.g., IC50 values) are determined for the entire series, statistical methods like Multiple Linear Regression (MLR) are used to build a predictive model. dergipark.org.tr

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov The model also provides insights into which molecular properties are most important for activity, guiding the rational design of more potent compounds. For instance, a QSAR model might reveal that increased hydrophobicity at a certain position enhances activity, directing chemists to add lipophilic groups at that site. nih.gov

Table 3: Hypothetical QSAR Data for Analogs of this compound

Compound IDR1-Group (on Pyrrolidine)LogPMolecular WeightpIC50 (Activity)
1 -H2.1223.236.5
2 -CH32.5237.266.8
3 -OH1.8239.237.1
4 -F2.2241.226.7
5 -Cl2.8257.687.3

Homology Modeling and Protein Structure Prediction for Novel Target Identification

Often, the 3D structure of a protein target of interest has not been experimentally determined. In such cases, homology modeling can be used to build a reliable 3D model of the target protein. nih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process begins by finding a protein with a known experimental structure (the "template") that has a high sequence similarity to the target protein (the "query"). The amino acid sequence of the query is then aligned with the template sequence. Finally, a 3D model of the query is built based on the coordinates of the template's backbone, with adjustments made for side chains and loop regions.

The resulting homology model of a novel target can then be used in subsequent computational studies, such as molecular docking and MD simulations with this compound, to predict binding modes and affinities. nih.gov This allows for structure-based drug design efforts even in the absence of an experimentally determined protein structure, significantly expanding the range of potential targets that can be investigated for this compound. numberanalytics.com

Chemoinformatics and Data Mining for Compound Prioritization

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. qima-lifesciences.com In the context of this compound, chemoinformatics and data mining techniques can be used to prioritize this compound and its analogs from large virtual libraries. nih.gov

One common approach is similarity searching, where large compound databases are screened to identify molecules that are structurally similar to the query compound. nih.gov The underlying principle is that structurally similar molecules are likely to have similar biological activities. Another approach is to filter compound libraries based on desirable physicochemical properties, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, to select for compounds with good "drug-like" characteristics. nih.gov

These chemoinformatic approaches allow researchers to efficiently sift through millions of compounds to identify a smaller, more manageable set of high-priority candidates for further investigation. medicaljournalshouse.com This prioritization process saves significant time and resources by focusing experimental efforts on the compounds most likely to succeed.

Future Perspectives and Emerging Research Directions for 4 Fluoro 2 Pyrrolidin 2 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

Key areas of development are expected to include:

Catalytic C-N Cross-Coupling: Modern transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming the crucial C-N bond between the fluorobenzoic acid and pyrrolidine (B122466) moieties. nih.govresearchgate.net Future work will likely focus on developing catalysts that are more active, stable, and recyclable, potentially using earth-abundant metals to enhance sustainability.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. Adapting the synthesis of this compound to a flow process could lead to higher yields, improved purity, and reduced production costs.

Biocatalysis: The use of enzymes to catalyze specific synthetic steps offers unparalleled stereoselectivity under mild, aqueous conditions. Future research could explore engineered enzymes for the asymmetric synthesis of the chiral pyrrolidine precursor or for the final coupling step, thereby providing a highly sustainable route to enantiomerically pure products.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like pyrrolidine. nih.gov This approach aligns with green chemistry principles by increasing energy efficiency. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced C-N Coupling High efficiency, broad substrate scope. nih.govDevelopment of recyclable, non-precious metal catalysts.
Flow Chemistry Improved safety, scalability, and process control.Optimization of reactor design and reaction conditions for continuous production.
Biocatalysis High stereoselectivity, mild conditions, environmentally friendly.Enzyme discovery and engineering for specific transformations.
Microwave-Assisted Synthesis Rapid reaction times, increased energy efficiency. nih.govOptimization of reaction parameters and solvent selection.

Exploration of Unexplored Biological Targets and Disease Areas

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products. nih.govnbinno.comresearchgate.net Likewise, fluorinated benzoic acids are common components of pharmacologically active molecules. lookchem.comnih.gov This suggests that 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid could interact with a range of biological targets.

Future research will likely involve screening this compound and its derivatives against various target classes to uncover novel therapeutic applications.

Integrin Antagonism: The structural similarity to known antagonists of Very Late Antigen-4 (VLA-4) suggests that this compound could be explored for its potential in treating inflammatory and autoimmune diseases such as asthma, inflammatory bowel disease, and multiple sclerosis. nih.govnih.govmdpi.com VLA-4 is an integrin involved in leukocyte adhesion and trafficking, and its inhibition is a validated therapeutic strategy. mdpi.com

Enzyme Inhibition: Pyrrolidine derivatives have shown inhibitory activity against a wide range of enzymes, including glycosidases and proteases. frontiersin.org The specific stereochemistry and electronic properties of this compound could make it a selective inhibitor for unexplored enzyme targets relevant to metabolic disorders or oncology.

Ion Channel Modulation: Certain pyrrolidine-containing molecules act as potent sodium channel blockers, with applications in treating ischemic stroke. nih.gov Screening for activity against various neuronal ion channels could reveal potential applications in CNS disorders, including epilepsy and neuropathic pain.

GPCR Ligands: The rigid, three-dimensional structure imparted by the pyrrolidine ring is ideal for specific interactions with G-protein coupled receptors (GPCRs), a major class of drug targets. Broad screening panels could identify unexpected activity for various GPCRs implicated in a wide range of diseases.

Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be powerfully applied to explore the chemical space around this compound.

Future applications in this area include:

De Novo Design: Generative AI models can design novel molecules based on the core scaffold of this compound. These models can be trained to optimize for multiple parameters simultaneously, such as predicted binding affinity for a specific target, synthetic accessibility, and desirable pharmacokinetic properties.

Predictive Modeling: ML models can be built to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. This allows for the in silico filtering of large virtual libraries to prioritize compounds with a higher probability of success, saving significant time and resources.

Virtual Screening and Target Identification: If the compound shows activity in a phenotypic screen, ML algorithms can be used to predict its most likely biological targets by comparing its features to those of known active molecules. This "target deconvolution" is a critical step in understanding a compound's mechanism of action.

Application as Chemical Biology Probes and Tools

Beyond its potential as a therapeutic agent, this compound can serve as a valuable starting point for the development of chemical probes to study biological systems.

Future directions include:

Fluorine (¹⁹F) NMR Probes: The fluorine atom provides a unique spectroscopic handle. nih.gov Because fluorine is absent in biological systems, ¹⁹F NMR can be used to study the binding of the compound to its target protein in a complex biological milieu without background noise. nih.gov This allows for hit validation and characterization of the binding site.

Affinity-Based Probes: The core molecule can be functionalized with reporter tags, such as biotin (B1667282) for affinity purification or a fluorophore for visualization in cellular imaging experiments. These probes can be used to isolate and identify the protein targets of the parent compound from cell lysates.

Photoaffinity Labeling: Incorporation of a photoreactive group (e.g., a diazirine) would create a probe capable of forming a covalent bond with its target protein upon UV irradiation. This technique is a powerful tool for definitively identifying the direct binding partners of a compound within a cell.

Advanced Biophysical Techniques for Detailed Interaction Characterization

A deep understanding of how this compound interacts with its biological target(s) is crucial for rational drug design. A suite of advanced biophysical techniques can be employed to characterize these interactions at the molecular level.

TechniqueInformation ProvidedKey Advantages
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kₑ), affinity (Kₐ). pharma-industry-review.comtechnologynetworks.comdenovobiolabs.comReal-time, label-free detection; provides kinetic data. technologynetworks.comdenovobiolabs.com
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.govnih.govwhiterose.ac.ukProvides a complete thermodynamic profile of the binding event in a single experiment. nih.govspringernature.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural details of the protein-ligand complex, binding site mapping, conformational changes. nih.govrsc.orgnumberanalytics.comProvides atomic-level structural information in solution. rsc.orgnih.gov

Surface Plasmon Resonance (SPR): This technique allows for the real-time, label-free measurement of binding kinetics. denovobiolabs.com It can precisely determine the association (on-rate) and dissociation (off-rate) constants of the compound with its immobilized target protein, providing critical insights for lead optimization. pharma-industry-review.comyoutube.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.goviitkgp.ac.in This provides a complete thermodynamic signature of the interaction, including the binding affinity (Kₐ), stoichiometry, enthalpy (ΔH), and entropy (ΔS), which helps to elucidate the driving forces behind the binding. nih.govspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining atomic-resolution structural information about protein-ligand interactions in solution. numberanalytics.comnih.govlabome.com Techniques like Chemical Shift Perturbation (CSP) can map the ligand-binding site on the protein surface, while Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein. numberanalytics.comlabome.com

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid, and how can they be addressed?

  • Methodological Answer : The synthesis involves introducing a fluorine atom and a sterically hindered pyrrolidine ring to the benzoic acid backbone. Challenges include side reactions due to the electron-withdrawing nature of fluorine and steric hindrance from the pyrrolidine group. A stepwise approach is recommended:

Friedel-Crafts acylation to introduce the pyrrolidine moiety, followed by fluorination using a fluorinating agent (e.g., Selectfluor®) under inert conditions.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

  • Critical Analysis : Evidence suggests fluorination after pyrrolidine introduction reduces side reactions compared to inverse sequences .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm regioselectivity of fluorination and pyrrolidine substitution patterns (e.g., coupling constants for chair vs. boat conformations) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z calculated for C11H12FNO2\text{C}_{11}\text{H}_{12}\text{FNO}_2: 209.0851) .
  • HPLC-PDA : Purity assessment (≥98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can steric and electronic effects during synthesis be computationally modeled to optimize yield?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map transition states for fluorination.
  • Molecular Dynamics : Simulate steric clashes between the pyrrolidine ring and fluorinating agents (e.g., N-fluoropyridinium salts). Adjust solvent polarity (DMF vs. THF) to stabilize intermediates .
    • Data Contradiction : Experimental yields may deviate from simulations due to unaccounted solvent viscosity or non-ideal mixing.

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (MoKα radiation, λ=0.71073\lambda = 0.71073 Å) reveals bond angles (e.g., C3B–C4B–C5B = 122.1°) and dihedral angles critical for stability. Compare with NMR-derived NOE correlations .
  • Case Study : A triclinic crystal system (P1P1, a=9.9550a = 9.9550 Å) confirmed a planar benzoic acid core with a twisted pyrrolidine ring, resolving earlier disputes about axial vs. equatorial fluorine placement .

Q. What strategies mitigate aggregation in biological assays involving this compound?

  • Methodological Answer :

  • Pseudo-proline Derivatives : Introduce a 4-(4-fluorobenzyl) group to the pyrrolidine ring to enhance hydrophobicity without aggregation. Validate via dynamic light scattering (DLS) .
  • Buffer Optimization : Use 10 mM HEPES (pH 7.4) with 0.01% Tween-20 to stabilize monomeric forms during enzyme inhibition studies .

Q. How do substituent modifications impact the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico ADME : Predict logP (2.1) and solubility (0.5 mg/mL) using SwissADME. Replace the pyrrolidine ring with piperidine to improve blood-brain barrier permeability.
  • In Vivo Validation : Radiolabel the compound (18F^{18}\text{F}) for PET imaging to track biodistribution in murine models .

Research Gaps

  • Stereoselective Fluorination : Limited data on enantiomeric excess when using chiral catalysts (e.g., Cinchona alkaloids).
  • Biological Target Profiling : No high-throughput screening data against kinase or GPCR libraries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.